N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide
Description
N,N-Diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a carboxamide group at position 3, a methyl group at position 7, and a diethylamino group at the carboxamide nitrogen. The 4-position is further modified with a (4-phenoxyphenyl)amino substituent. This compound belongs to a class of 1,8-naphthyridine derivatives known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . Its synthesis likely involves condensation reactions of substituted naphthyridine intermediates with appropriate amines, as seen in analogous compounds (e.g., ultrasonic-assisted methods for related derivatives) .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-4-30(5-2)26(31)23-17-27-25-22(16-11-18(3)28-25)24(23)29-19-12-14-21(15-13-19)32-20-9-7-6-8-10-20/h6-17H,4-5H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUVKLWKJFMLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The 1,8-naphthyridine scaffold is highly versatile, with modifications at positions 3, 4, and 7 significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations :
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels routes for diethylaminomethyl derivatives (e.g., 2d), emphasizing POCl3-mediated reactions and solvent-based crystallization .
- Higher yields (e.g., 67% for 5a3) suggest scalability for halogenated analogs, though phenoxyphenyl incorporation may require optimized conditions .
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